Silver diethyldithiocarbamate

Description

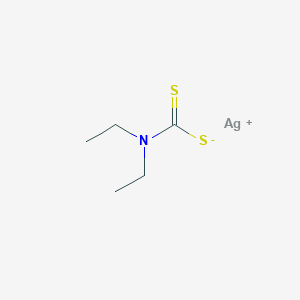

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.Ag/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVHDIYWJVLAGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10AgNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933003 | |

| Record name | Silver(1+) diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [MSDSonline] | |

| Record name | Silver diethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1470-61-7, 38351-46-1 | |

| Record name | Silver diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyldithiocarbamic acid, silver salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038351461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver, (diethylcarbamodithioato-.kappa.S,.kappa.S')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyldithiocarbamic acid, silver salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (diethyldithiocarbamato-S,S')silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB SILVER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN001B86O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Silver Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for silver diethyldithiocarbamate (B1195824) (Ag(DDTC)). It includes detailed experimental protocols, quantitative data, and a workflow diagram for its primary application in analytical chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analytical method development, and drug discovery.

Core Concepts and Properties

Silver diethyldithiocarbamate, with the chemical formula C₅H₁₀AgNS₂, is a silver salt of diethyldithiocarbamic acid. It presents as a light-yellow to khaki-colored amorphous powder.[1] Ag(DDTC) is notable for its insolubility in water but solubility in organic solvents like pyridine (B92270).[1][2] This property is crucial for its application as a reagent in the colorimetric determination of arsenic.[2]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Weight | 256.14 g/mol | [1] |

| Melting Point | 172-175 °C | [1] |

| Appearance | Light-yellow to khaki amorphous powder | [1] |

| Solubility in Water | Insoluble | |

| Solubility in Pyridine | 25 mg/mL | |

| Alternative Solubility in Pyridine | 1 g / 200 mL |

Synthesis of Silver Diethyldithiocarbamate

The most common and straightforward method for the synthesis of silver diethyldithiocarbamate is through the reaction of sodium diethyldithiocarbamate with silver nitrate (B79036).[2] This reaction results in the immediate precipitation of silver diethyldithiocarbamate.

Experimental Protocol: Synthesis

Materials:

-

Sodium diethyldithiocarbamate (Na(DDTC))

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Hot deionized water for washing

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Beakers and stirring equipment

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of sodium diethyldithiocarbamate.

-

Prepare an aqueous solution of silver nitrate.

-

-

Reaction:

-

Slowly add the silver nitrate solution to the sodium diethyldithiocarbamate solution with constant stirring.

-

A precipitate of silver diethyldithiocarbamate will form immediately.[2]

-

-

Isolation:

-

Filter the precipitate from the reaction mixture using a Büchner funnel under vacuum.

-

-

Washing:

-

Wash the collected solid with hot deionized water to remove any residual acid salts and other water-soluble impurities.[2]

-

-

Drying:

-

Dry the purified solid in a desiccator in a cool, dark place.[1]

-

Characterization Data for a Silver Diethyldithiocarbamate Cluster:

A study by Ehsan et al. (2013) reported the synthesis of a silver diethyldithiocarbamate cluster. While not a direct measure of the simple salt, the elemental analysis provides an indication of the expected composition.

| Element | Experimental % | Calculated % |

| C | 19.12 | 19.24 |

| H | 3.01 | 3.15 |

| N | 5.23 | 5.31 |

| S | 18.11 | 18.22 |

Source: Ehsan, M. A., et al. (2013). Synthesis and characterization of silver diethyldithiocarbamate cluster.[3]

Spectroscopic Data:

| Spectroscopic Technique | Key Peaks/Signals |

| FT-IR (KBr Pellet) | Characteristic peaks for the diethyldithiocarbamate ligand coordinated to the silver ion. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the diethylamino and dithiocarbamate (B8719985) groups. |

| ¹H NMR | Signals corresponding to the protons of the ethyl groups. |

Note: Specific peak positions can be found in various spectroscopic databases.[4]

Purification of Silver Diethyldithiocarbamate

The primary method for the purification of crude silver diethyldithiocarbamate is recrystallization.

Experimental Protocol: Recrystallization from Pyridine

Materials:

-

Crude silver diethyldithiocarbamate

-

Pyridine (analytical grade)

-

Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolution:

-

In a fume hood, dissolve the crude silver diethyldithiocarbamate in a minimal amount of hot pyridine. The solubility is approximately 25 mg/mL, or 1 gram in 200 mL.[5]

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in a refrigerator or ice bath.

-

-

Isolation:

-

Collect the purified crystals by filtration.

-

-

Drying:

-

Dry the crystals under vacuum or in a desiccator to remove residual pyridine. Store the purified product in a cool, dark, and dry place.[1]

-

Application in Arsenic Determination: Experimental Workflow

Silver diethyldithiocarbamate is a key reagent in the colorimetric determination of arsenic. The method involves the conversion of arsenic to arsine gas (AsH₃), which then reacts with a solution of silver diethyldithiocarbamate in pyridine to form a colored complex. The intensity of the color is proportional to the arsenic concentration and can be measured spectrophotometrically.[2]

Workflow Diagram

Caption: Workflow for the determination of arsenic using silver diethyldithiocarbamate.

Conclusion

This guide provides essential information for the synthesis and purification of silver diethyldithiocarbamate, tailored for a scientific audience. The detailed protocols and compiled data aim to facilitate the efficient and effective use of this compound in research and development. The workflow for arsenic determination highlights a key application and provides a clear experimental pathway. While the synthesis is straightforward, careful attention to the purification steps is crucial for obtaining a high-purity product suitable for sensitive analytical applications.

References

An In-depth Technical Guide to Silver Diethyldithiocarbamate (CAS 1470-61-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of silver diethyldithiocarbamate (B1195824) (SDDC). The information is intended for professionals in research and development who utilize this compound in analytical chemistry, materials science, and pharmacology.

Core Chemical and Physical Properties

Silver diethyldithiocarbamate is an organosilver compound recognized for its utility as a chelating agent and analytical reagent. It is a stable, light-sensitive solid that should be stored under refrigerated conditions (2-8°C) to ensure its integrity.[1][2][3][4]

Table 1: Physical and Chemical Properties of Silver Diethyldithiocarbamate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1470-61-7 | [1][2][3][5][6][7] |

| Molecular Formula | C₅H₁₀AgNS₂ | [1][5][8] |

| Molecular Weight | 256.14 g/mol | [1][2][8][9] |

| Appearance | Light yellow to pale brown or khaki-colored powder/solid | [1][8][10] |

| Melting Point | 172-175 °C (lit.) to 178-183 °C | [1][2][4][10][11][12] |

| Storage Temperature | 2-8°C | [1][2][3][4] |

| Sensitivity | Light Sensitive |[3][5][7][10][12] |

Table 2: Solubility of Silver Diethyldithiocarbamate

| Solvent | Solubility | Notes | Source(s) |

|---|---|---|---|

| Pyridine | 25 mg/mL | Forms a clear, yellow solution. | [2][4] |

| Water | Insoluble / Sparingly Soluble | Reports are conflicting. Stated as "insoluble" for analytical purposes, though some datasheets list it as soluble. | [3][5][7][10][13] |

| Chloroform | Insoluble | |[7] |

Spectroscopic Data

The spectral characteristics of SDDC are fundamental to its identification and quantification, particularly in its application as a chromogenic reagent.

Table 3: Key Spectroscopic Data for Diethyldithiocarbamate Complexes

| Spectrum Type | Wavelength / Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment / Notes | Source(s) |

|---|---|---|---|

| UV-Vis | 535 nm | λmax of the red-colored complex formed between arsine (AsH₃) and SDDC in pyridine. This is the basis for the colorimetric determination of arsenic. | [1][13] |

| FT-IR | ~1470 cm⁻¹ | ν(C-N) "Thioureide" band. The frequency indicates a partial double bond character, which is a hallmark of dithiocarbamates. | [14] |

| ~1000 cm⁻¹ | ν(C-S) stretch. The presence of a single sharp band is indicative of a symmetric, bidentate coordination of the ligand through both sulfur atoms. | [14] | |

| ~380 cm⁻¹ | ν(M-S) stretch. This far-IR band confirms the coordination of the sulfur atoms to the metal center (in this case, silver). | [14] | |

| ¹H NMR * | ~1.2 ppm (triplet) | -CH₃ of the ethyl groups. | [12] |

| ~4.0 ppm (quartet) | -CH₂- of the ethyl groups. | [12] | |

| ¹³C NMR * | ~12 ppm | -CH₃ of the ethyl groups. | [12] |

| ~50 ppm | -CH₂- of the ethyl groups. | [12] |

| | ~207 ppm | NCS₂ (thioureide carbon). |[12] |

Experimental Protocols

The following sections detail standardized procedures for the synthesis of silver diethyldithiocarbamate and its primary application in analytical chemistry.

This protocol describes a standard laboratory-scale precipitation reaction to synthesize SDDC.

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂).

-

Prepare an aqueous solution of silver nitrate (B79036) (AgNO₃).

-

-

Precipitation:

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid residue thoroughly with hot deionized water to remove any unreacted salts, such as sodium nitrate.[1]

-

Dry the purified silver diethyldithiocarbamate powder in a desiccator or a vacuum oven at a low temperature, protected from light.

-

Figure 1. Workflow for the synthesis of silver diethyldithiocarbamate.

This method, widely adopted by regulatory bodies, relies on the conversion of arsenic to arsine gas, which then reacts with SDDC to produce a colored complex suitable for spectrophotometric analysis.[5][13]

Methodology:

-

Sample Preparation: Place the aqueous sample containing arsenic (typically up to 20 µg As) into an arsine generator flask.[5]

-

Reduction of Arsenic:

-

Add concentrated hydrochloric acid, potassium iodide solution, and stannous chloride (SnCl₂) solution to the flask. This step reduces pentavalent arsenic (As(V)) to the trivalent state (As(III)).[13]

-

-

Apparatus Setup:

-

Place glass wool impregnated with lead acetate (B1210297) in the scrubber tube of the generator. This removes any hydrogen sulfide (B99878) gas that may interfere.[13]

-

Pipette a precise volume of the silver diethyldithiocarbamate-pyridine absorbing solution into the absorber tube.[5][13]

-

-

Arsine Generation:

-

Add granular zinc to the generator flask and immediately connect the scrubber and absorber assembly.

-

The zinc reacts with the acid to produce hydrogen gas, which reduces As(III) to volatile arsine gas (AsH₃).[13]

-

-

Color Development: The generated arsine gas is carried by the hydrogen stream through the scrubber and bubbles into the absorber solution. The arsine reacts with the SDDC to form a red-colored complex.[13]

-

Spectrophotometric Measurement:

-

Allow 30 minutes for the complete evolution of arsine.[5]

-

Transfer the absorbing solution to a cuvette and measure the absorbance at a wavelength of 535 nm using a spectrophotometer.

-

Determine the arsenic concentration by comparing the absorbance to a calibration curve prepared from arsenic standards.[13]

-

Figure 2. Experimental workflow for arsenic determination using the SDDC method.

Applications in Research and Drug Development

Beyond its classical role in arsenic detection, the diethyldithiocarbamate ligand, often delivered as its silver or sodium salt, has several applications in biological and pharmaceutical research.

The diethyldithiocarbamate moiety is known to inhibit the activity of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine.[15] Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative disorders, making NOS inhibitors a therapeutic target.[16] The inhibition disrupts the normal catalytic conversion, reducing the production of this key signaling molecule.

Figure 3. Inhibition of the nitric oxide synthase (NOS) pathway by diethyldithiocarbamate.

The drug Disulfiram, used for alcoholism treatment, is metabolized in the body to diethyldithiocarbamate (DDC). In the presence of copper ions, DDC forms a bis(diethyldithiocarbamate)-copper(II) complex. This copper complex is a potent inhibitor of the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. By inhibiting the proteasome, the complex induces apoptosis (programmed cell death) in cancer cells, an activity that is being actively explored for cancer therapy.

Figure 4. Mechanism of copper chelation and proteasome inhibition by diethyldithiocarbamate.

-

Spin Trap: In conjunction with Fe²⁺, it is used as a spin trap to detect and measure nitric oxide (NO) and the partial pressure of oxygen (pO₂) in biological tissues.[4][15][17]

-

Enzyme Inhibition: It is a known inhibitor of copper-containing enzymes such as superoxide (B77818) dismutase and ascorbate (B8700270) oxidase.[4][15]

-

Materials Science: It serves as a single-source precursor for the synthesis of silver nanoparticles and acanthite (B6354763) (Ag₂S) thin films, which have applications in nanotechnology and photoelectrochemistry.[1][18]

-

Agriculture: The compound has been explored for its utility as a fungicide and pesticide.[1]

References

- 1. Silver diethyldithiocarbamate | C5H10AgNS2 | CID 3034078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. SILVER DIETHYLDITHIOCARBAMATE | 1470-61-7 [chemicalbook.com]

- 4. Silver diethyldithiocarbamate 1470-61-7 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Silver N,N-Diethyldithiocarbamate 1470-61-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Sodium diethyldithiocarbamate(148-18-5) 1H NMR spectrum [chemicalbook.com]

- 13. Silver diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 14. ajrconline.org [ajrconline.org]

- 15. researchgate.net [researchgate.net]

- 16. web.pdx.edu [web.pdx.edu]

- 17. calpaclab.com [calpaclab.com]

- 18. researchgate.net [researchgate.net]

The Silver Diethyldithiocarbamate Method for Arsenic Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of silver diethyldithiocarbamate (B1195824) (AgDDC) for the detection and quantification of arsenic. This widely utilized colorimetric method remains a cornerstone in analytical chemistry for its sensitivity and reliability.

Core Mechanism of Action

The silver diethyldithiocarbamate method for arsenic detection is a multi-step process that culminates in the formation of a distinctively colored complex suitable for spectrophotometric analysis. The fundamental principle involves the conversion of arsenic in a sample to arsine gas (AsH₃), which then reacts with a solution of silver diethyldithiocarbamate to produce a red-colored complex.[1][2] The intensity of this color is directly proportional to the concentration of arsenic in the original sample.

The overall process can be broken down into three key stages:

-

Sample Digestion and Arsenic Liberation: For samples containing organic arsenic species or to determine total arsenic, a digestion step with strong acids like sulfuric and nitric acid is employed to break down organic matter and liberate arsenic as inorganic arsenic(V).[1]

-

Reduction of Arsenic to Arsine Gas: The inorganic arsenic, present as arsenate (AsO₄³⁻), is first reduced to arsenite (AsO₃³⁻) using reagents like potassium iodide and stannous chloride.[1] Subsequently, in a highly acidic environment, metallic zinc is added to reduce the arsenite to volatile arsine gas (AsH₃).[1][3]

-

Formation of the Colored Complex: The generated arsine gas is bubbled through a scrubber, typically containing lead acetate-impregnated glass wool to remove interfering hydrogen sulfide (B99878), and then into an absorption tube containing a solution of silver diethyldithiocarbamate dissolved in an organic solvent, most commonly pyridine (B92270).[1][2] The reaction between arsine and AgDDC forms a soluble red complex, which is a colloidal dispersion of silver.[3] The maximal absorbance of this complex is typically observed at a wavelength of around 535-540 nm.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the silver diethyldithiocarbamate method for arsenic detection.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | 535 - 540 nm | The precise wavelength can be influenced by the solvent and the specific instrumentation used.[1][2][3] |

| Molar Absorptivity (ε) | Approximately 13,860 L mol⁻¹ cm⁻¹ | In a pyridine solvent system.[4] |

| Detection Limit | 5 to 200 µg/L | This range is typical for water and water-suspended sediment samples.[1] |

| Color Stability | Approximately 2 hours | The colored complex is stable for a limited time, and measurements should be taken promptly.[3] |

Signaling Pathway and Reaction Mechanism

The chemical transformations at the heart of the detection method are critical for understanding its specificity and limitations.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the determination of arsenic using the silver diethyldithiocarbamate method.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and provide a detailed guide for performing arsenic analysis.

Reagent Preparation

-

Silver Diethyldithiocarbamate (AgDDC) Solution (0.5% w/v in Pyridine): Dissolve 1 g of AgDDC in 200 mL of pyridine. Store in a light-resistant bottle. This solution is stable for about two weeks.[3]

-

Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of deionized water. Store in an amber bottle.

-

Stannous Chloride (SnCl₂) Solution: Dissolve 40 g of SnCl₂·2H₂O in 100 mL of concentrated hydrochloric acid. Prepare this solution fresh daily.

-

Lead Acetate Solution (10% w/v): Dissolve 10 g of lead acetate in 100 mL of deionized water.

-

Zinc: Use 20-30 mesh granular zinc, arsenic-free.

-

Arsenic Standard Solutions:

-

Stock Solution (1000 mg/L): Dissolve 1.320 g of arsenic trioxide (As₂O₃) in 10 mL of 1M NaOH, neutralize with 1M H₂SO₄, and dilute to 1 L with deionized water.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/L).

-

Sample Preparation and Digestion (for total arsenic)

-

Pipette a suitable aliquot of the sample (e.g., 50 mL) into a flask.

-

Add 1 mL of concentrated H₂SO₄ and 5 mL of concentrated HNO₃.

-

Heat the mixture gently, evaporating the sample to dense white fumes of SO₃.

-

If the solution does not clear, add more HNO₃ and continue heating.

-

Cool the digestate and carefully dilute it to a known volume with deionized water.

Arsine Generation and Measurement

-

Set up the arsine generation apparatus, which consists of a generator flask, a scrubber tube, and an absorber tube.

-

Impregnate glass wool with the lead acetate solution and place it in the scrubber tube.

-

Pipette 5.0 mL of the AgDDC solution into the absorber tube.[3]

-

Transfer an aliquot of the prepared sample (or standard) into the generator flask and dilute to approximately 35 mL with deionized water.

-

Add 5 mL of concentrated HCl, 2 mL of the KI solution, and 8 drops of the SnCl₂ solution.[5] Swirl and allow the mixture to stand for 15 minutes to reduce arsenate to arsenite.[3]

-

Add 3 g of granular zinc to the flask and immediately connect the scrubber-absorber assembly.[6]

-

Allow the reaction to proceed for at least 30-45 minutes to ensure the complete evolution of arsine.[3]

-

Transfer the AgDDC solution from the absorber tube to a cuvette.

-

Measure the absorbance at approximately 535 nm against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of arsenic in the sample from this curve.

Management of Interferences

Several ions can interfere with the silver diethyldithiocarbamate method. Understanding and mitigating these interferences is crucial for accurate results.

-

Sulfides: Hydrogen sulfide (H₂S) can be co-produced with arsine and will react with AgDDC, causing a positive interference. The lead acetate scrubber effectively removes H₂S by forming insoluble lead sulfide.[1]

-

Antimony: Antimony can form stibine (B1205547) (SbH₃) under the same conditions as arsine generation. Stibine also reacts with AgDDC to form a colored complex with an absorption maximum around 510 nm, leading to a positive interference.[7] Careful selection of the measurement wavelength can help to minimize this interference.

-

Other Metals: High concentrations of chromium, cobalt, copper, mercury, molybdenum, and nickel can interfere with the evolution of arsine.[1][7] Digestion and dilution can often reduce these interferences to negligible levels. In cases of severe interference, techniques like ion exchange chromatography can be used to separate arsenic from the interfering metals before analysis.[6]

This technical guide provides a thorough foundation for the application of the silver diethyldithiocarbamate method in arsenic detection. By understanding the underlying chemistry, adhering to detailed protocols, and being mindful of potential interferences, researchers can achieve accurate and reliable quantification of arsenic in a variety of sample matrices.

References

- 1. nemi.gov [nemi.gov]

- 2. Silver diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. eusalt.com [eusalt.com]

- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 5. images.hach.com [images.hach.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. NEMI Method Summary - 3500-As B [nemi.gov]

In-Depth Technical Guide: Solubility of Silver Diethyldithiocarbamate in Pyridine and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver diethyldithiocarbamate (B1195824) (SDDC) in pyridine (B92270) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their work. The guide includes a detailed summary of quantitative solubility data, experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to Silver Diethyldithiocarbamate

Silver diethyldithiocarbamate, with the chemical formula AgS₂CN(C₂H₅)₂, is the silver salt of diethyldithiocarbamic acid. It is a yellowish solid that is notably insoluble in water[1]. This property, in contrast to the more common sodium diethyldithiocarbamate, makes it a valuable reagent in specific analytical and biochemical applications. One of its most prominent uses is in the colorimetric determination of arsenic, where its solubility in pyridine is crucial for the assay[1]. Additionally, the diethyldithiocarbamate ligand is a known chelator of heavy metals and an inhibitor of various enzymes, including superoxide (B77818) dismutase (SOD).

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations | Source(s) |

| Pyridine | C₅H₅N | 25 mg/mL | Not Specified | Clear, yellow solution | [2] |

| Chloroform (B151607) | CHCl₃ | ≥ 3 mg/mL | Not Specified | Commercially available as a 0.3% (w/v) solution | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (used to prepare 2 mg/mL solutions) | Not Specified | Recommended as a solvent for preparing working solutions | |

| Water | H₂O | Insoluble | Not Specified | Widely reported | [1] |

| Ethanol | C₂H₅OH | No quantitative data available | - | - | |

| Methanol | CH₃OH | No quantitative data available | - | - | |

| Acetone | (CH₃)₂CO | No quantitative data available | - | - | |

| Carbon Tetrachloride | CCl₄ | No quantitative data available | - | - | |

| Benzene | C₆H₆ | No quantitative data available | - | - |

Note on Conflicting Data: Some sources may qualitatively list silver diethyldithiocarbamate as insoluble in chloroform. However, the commercial availability of a 0.3% (w/v) solution in chloroform strongly indicates at least limited solubility. Similarly, while generally considered insoluble in water, some older literature might suggest very slight solubility. It is recommended that users verify the solubility in their specific solvent and experimental conditions.

Experimental Protocols

General Protocol for Determining Solubility of a Solid in an Organic Solvent (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a solid compound, such as silver diethyldithiocarbamate, in an organic solvent.

Materials:

-

Analytical balance

-

Spatula

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Desiccator

-

The solid compound (solute)

-

The organic solvent of interest

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be done using a shaker or a magnetic stirrer. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved solid remains constant).

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, carefully separate the saturated solution from the undissolved solid by filtration. Use a syringe filter that is compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. The use of a gentle heat source (e.g., a steam bath or a rotary evaporator) may be necessary depending on the solvent's boiling point.

-

Once the solvent is completely evaporated, dry the remaining solid residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

Cool the evaporating dish containing the dry residue in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Protocol for the Colorimetric Determination of Arsenic using Silver Diethyldithiocarbamate

This method is a classic analytical procedure that relies on the solubility of SDDC in pyridine.

Principle: Arsenic in a sample is reduced to arsine gas (AsH₃) using zinc in an acidic medium. The arsine gas is then passed through a solution of silver diethyldithiocarbamate in pyridine. The reaction between arsine and SDDC forms a red-colored complex, the absorbance of which is measured spectrophotometrically at approximately 535 nm. The concentration of arsenic is proportional to the absorbance of the solution.

Materials:

-

Arsine generator apparatus

-

Spectrophotometer

-

Silver diethyldithiocarbamate solution in pyridine (typically 0.5% w/v)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI) solution

-

Stannous chloride (SnCl₂) solution

-

Zinc metal (granular)

-

Lead acetate (B1210297) solution

-

Glass wool

Procedure:

-

Sample Preparation: Prepare the sample solution containing the arsenic to be quantified.

-

Reduction of Arsenic: To the arsine generator flask, add the sample solution, hydrochloric acid, potassium iodide solution, and stannous chloride solution. This step reduces pentavalent arsenic to the trivalent state.

-

Arsine Generation: Add granular zinc to the flask. The reaction with acid generates hydrogen gas, which further reduces the arsenic to arsine gas (AsH₃).

-

Gas Scrubbing: Pass the generated gas through a scrubber containing glass wool impregnated with lead acetate. This removes any hydrogen sulfide (B99878) gas that may interfere with the measurement.

-

Color Development: Bubble the purified arsine gas through the silver diethyldithiocarbamate solution in pyridine in an absorber tube. The arsine reacts with the SDDC to form a red-colored complex.

-

Spectrophotometric Measurement: After a specific reaction time, measure the absorbance of the red solution at 535 nm using a spectrophotometer.

-

Quantification: Determine the concentration of arsenic in the original sample by comparing the absorbance to a calibration curve prepared using standard arsenic solutions.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Arsenic Determination

The following diagram illustrates the key steps in the colorimetric determination of arsenic using silver diethyldithiocarbamate.

Caption: Workflow for Arsenic Determination using SDDC.

Inhibition of Superoxide Dismutase (SOD)

The diethyldithiocarbamate (DDC) moiety of SDDC is a known inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD). This enzyme plays a crucial role in the antioxidant defense system by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). DDC inhibits SOD by chelating the copper ion at the enzyme's active site, thereby inactivating it.

Caption: Mechanism of Superoxide Dismutase Inhibition by DDC.

Nitric Oxide (NO) Spin Trapping

Silver diethyldithiocarbamate, often in conjunction with ferrous ions (Fe²⁺), is used as a spin trap for the detection of nitric oxide (NO) in biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy. The DDC ligand forms a complex with iron, which then reacts with NO to produce a stable paramagnetic complex that can be detected by EPR.

Caption: Nitric Oxide Spin Trapping with Fe(DDC)₂ Complex.

Conclusion

Silver diethyldithiocarbamate is a versatile compound with important applications in analytical chemistry and biochemical research. Its solubility profile, particularly its high solubility in pyridine and limited solubility in other organic solvents, dictates its utility. This guide has provided a consolidated source of quantitative solubility data, detailed experimental protocols for its determination, and visual representations of its key applications and mechanisms of action. It is hoped that this information will be a valuable asset to researchers and professionals working with this compound.

References

Structural Characterization of Silver Diethyldithiocarbamate Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver(I) diethyldithiocarbamate (B1195824) ([Ag(S₂CNEt₂)]) is a coordination complex that has garnered significant interest in various scientific fields, including analytical chemistry for the determination of arsenic and as a precursor for the synthesis of silver sulfide (B99878) nanoparticles.[1][2][3] Its structural and spectroscopic properties are crucial for understanding its reactivity and potential applications. This technical guide provides an in-depth overview of the structural characterization of the silver diethyldithiocarbamate complex, compiling crystallographic, spectroscopic, and thermal analysis data. Detailed experimental protocols are provided to assist researchers in the synthesis and characterization of this complex.

Synthesis of Silver Diethyldithiocarbamate

The synthesis of silver diethyldithiocarbamate is a straightforward precipitation reaction.

Experimental Protocol:

A common method for the preparation of silver diethyldithiocarbamate involves the reaction of sodium diethyldithiocarbamate with silver nitrate (B79036) in an aqueous solution.[4]

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium diethyldithiocarbamate in water.

-

Prepare a solution of silver nitrate in water.

-

-

Reaction:

-

Slowly add the silver nitrate solution to the sodium diethyldithiocarbamate solution with constant stirring.

-

A yellow precipitate of silver diethyldithiocarbamate will form immediately.[4]

-

-

Isolation and Purification:

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the solid residue with hot water to remove any unreacted salts.[4]

-

Dry the purified silver diethyldithiocarbamate complex in a desiccator or under vacuum.

-

The following diagram illustrates the general workflow for the synthesis and characterization of the silver diethyldithiocarbamate complex.

Structural Characterization

The solid-state structure and properties of the silver diethyldithiocarbamate complex have been elucidated using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the complex. Studies have shown that silver diethyldithiocarbamate can exist in different polymorphic forms and can form cluster complexes.[5]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| a (Å) | 11.4372(3) | [5] |

| b (Å) | 11.6768(3) | [5] |

| c (Å) | 16.3672(4) | [5] |

| α (°) | 105.817(3) | [5] |

| β (°) | 97.891(3) | [5] |

| γ (°) | 93.274(3) | [5] |

Note: The presented data is for a specific silver diethyldithiocarbamate cluster, [Ag₄{S₂CN(C₂H₅)₂}₃(C₅H₅N)₂]n·nNO₃·2nH₂O.[5]

A general procedure for obtaining single-crystal X-ray diffraction data is as follows:

-

Crystal Growth: Grow suitable single crystals of silver diethyldithiocarbamate. This can be achieved by slow evaporation of a solution of the complex in an appropriate solvent (e.g., pyridine).

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically < 0.5 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Maintain the crystal at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the bonding and functional groups present in the silver diethyldithiocarbamate complex.

IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the diethyldithiocarbamate ligand and its coordination to the silver ion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(C-N) | ~1480 - 1500 | Thioureide bond |

| ν(C-S) | ~980 - 1000 | C-S stretching |

¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethyl groups in the diethyldithiocarbamate ligand.

-

Infrared (IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the complex with dry potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place a small amount of the solid sample on a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the complex in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated pyridine).

-

Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer.

-

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of the complex. TGA has shown that the complex undergoes thermal decomposition to form silver sulfide (Ag₂S).[5]

| Technique | Observation | Reference |

| TGA | Facile thermal decomposition around 400 °C | [5] |

| TGA | Residual mass consistent with Ag₂S formation | [5] |

-

Sample Preparation: Place a small, accurately weighed amount of the silver diethyldithiocarbamate complex into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

TGA/DSC Measurement:

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the change in mass (TGA) and heat flow (DSC) as a function of temperature.

-

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the complex or to study its fragmentation pattern.

The choice of ionization technique and analyzer will depend on the specific information required. A general procedure is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done by direct infusion of a solution or by using a solid-state probe.

-

Ionization: Ionize the sample using an appropriate technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different characterization techniques and the information they provide about the silver diethyldithiocarbamate complex.

Conclusion

The structural characterization of the silver diethyldithiocarbamate complex is well-established through a combination of X-ray crystallography, various spectroscopic methods, and thermal analysis. This guide provides a comprehensive summary of the key structural features and the experimental protocols required for its synthesis and characterization. The data and methodologies presented here are intended to be a valuable resource for researchers and professionals working with this versatile silver complex.

References

Silver Diethyldithiocarbamate: A Technical Guide to Heavy Metal Chelation for Researchers and Drug Development Professionals

Introduction

Silver diethyldithiocarbamate (B1195824) (SDDC) is an organosulfur compound with the formula AgS₂CN(C₂H₅)₂. While its most prominent application lies in the colorimetric determination of arsenic, its utility as a potent chelator for a range of heavy metals warrants a comprehensive examination, particularly for applications in analytical chemistry, environmental science, and pharmacology. This technical guide provides an in-depth overview of silver diethyldithiocarbamate as a versatile chelating agent, with a focus on its mechanism of action, quantitative data, experimental protocols, and its implications in biological systems.

Physicochemical Properties and Synthesis

Silver diethyldithiocarbamate is a greenish-yellow solid that is notably insoluble in water but soluble in organic solvents such as pyridine.[1][2] This differential solubility is a key property exploited in various analytical methods.

Synthesis:

The preparation of silver diethyldithiocarbamate is a straightforward precipitation reaction. It is typically synthesized by reacting aqueous solutions of sodium diethyldithiocarbamate and silver nitrate (B79036).[2] The resulting precipitate of silver diethyldithiocarbamate can be isolated by filtration.

Mechanism of Chelation

The chelating ability of silver diethyldithiocarbamate stems from the diethyldithiocarbamate (DDC) ligand. The two sulfur atoms of the DDC moiety act as a bidentate ligand, capable of forming stable five-membered rings with metal ions.[3] This chelation process leads to the formation of stable, often colored, metal-DDC complexes.

The general reaction can be represented as:

Mⁿ⁺ + n(DDC⁻) → M(DDC)ₙ

Where Mⁿ⁺ is a metal ion with a charge of n+.

Quantitative Data: Stability and Solubility

The stability of the metal-DDC complexes is a critical factor in the efficacy of chelation. The following tables summarize the stability constants and solubility products for various metal-diethyldithiocarbamate complexes.

Table 1: Stability Constants of Metal-Diethyldithiocarbamate Complexes

| Central Atom | Stability Constant (log β) in Dimethyl Sulfoxide | Stability Constant (log β) in Methanol |

| Mn(III) | 13.5 | 11.8 |

| Fe(III) | 14.1 | 12.5 |

| Co(III) | 15.2 | 14.0 |

| Ni(II) | 11.9 | 10.5 |

| Cu(II) | 15.3 | 13.8 |

| Zn(II) | 10.7 | 9.2 |

| Cd(II) | 13.1 | 11.5 |

| Hg(II) | 21.5 | 19.8 |

| Pb(II) | 12.8 | 11.2 |

| Bi(III) | 14.8 | 13.2 |

Data sourced from Labuda et al., Chemical Papers.[4]

Table 2: Solubility Products of Metal-Diethyldithiocarbamate Complexes in Water

| Central Atom | Solubility Product (Kₛₚ) |

| Cu(II) | 1.0 x 10⁻²² |

| Zn(II) | 2.5 x 10⁻¹⁸ |

| Cd(II) | 6.3 x 10⁻²¹ |

Data sourced from Labuda et al., Chemical Papers.[4]

Experimental Protocols

Synthesis of Silver Diethyldithiocarbamate

This protocol outlines the laboratory synthesis of silver diethyldithiocarbamate.

Materials:

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare a solution of sodium diethyldithiocarbamate by dissolving a calculated amount in deionized water in a beaker.

-

In a separate beaker, prepare a solution of silver nitrate by dissolving a stoichiometric amount in deionized water.

-

While stirring the sodium diethyldithiocarbamate solution, slowly add the silver nitrate solution.

-

A greenish-yellow precipitate of silver diethyldithiocarbamate will form immediately.[2]

-

Continue stirring for a short period to ensure complete reaction.

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the reaction mixture into the funnel and apply vacuum to collect the precipitate.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the silver diethyldithiocarbamate precipitate in a desiccator or a low-temperature oven.

Diagram 1: Synthesis of Silver Diethyldithiocarbamate Workflow

Caption: Workflow for the synthesis of silver diethyldithiocarbamate.

General Protocol for Heavy Metal Determination using SDDC

This protocol provides a general framework for the quantitative determination of heavy metals using silver diethyldithiocarbamate followed by UV-Vis spectrophotometry. This method is based on the displacement of silver by the target heavy metal, leading to the formation of a colored metal-DDC complex.

Materials:

-

Silver diethyldithiocarbamate (SDDC)

-

Pyridine (or another suitable organic solvent)

-

Standard solutions of the heavy metal of interest

-

Sample containing the heavy metal

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of SDDC Reagent: Prepare a standard solution of silver diethyldithiocarbamate by dissolving a known amount in pyridine.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the target heavy metal of known concentrations. To each standard, add a fixed volume of the SDDC reagent. The heavy metal will displace the silver from the DDC complex, forming a colored solution.

-

Sample Preparation: Prepare the sample solution. Depending on the matrix, this may involve digestion or extraction to bring the metal into a suitable solvent. Add the same fixed volume of the SDDC reagent to the sample solution.

-

Color Development: Allow the solutions to stand for a sufficient time for the color to develop fully and stabilize.

-

Spectrophotometric Measurement: Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax) for the specific metal-DDC complex using a UV-Vis spectrophotometer.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the heavy metal in the sample by interpolating its absorbance on the calibration curve.

Diagram 2: Experimental Workflow for Heavy Metal Analysis

Caption: Workflow for quantitative heavy metal analysis using SDDC.

Applications in Biological Systems and Drug Development

The diethyldithiocarbamate ligand, the active component of SDDC, has significant biological activity, making it a molecule of interest for drug development professionals.

Heavy Metal Detoxification

Dithiocarbamates have been investigated for their potential in chelation therapy for heavy metal poisoning, particularly for metals like lead and cadmium.[5][6] The ability of DDC to form stable, excretable complexes with these metals is the basis for this application. However, it is important to note that the use of DDC in this context can also lead to the redistribution of metals to other tissues, a factor that requires careful consideration in therapeutic design.

Modulation of Signaling Pathways

Recent research has revealed that diethyldithiocarbamate can modulate key cellular signaling pathways, which has implications for cancer therapy and other diseases.

Inhibition of the NF-κB Pathway: Diethyldithiocarbamate has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][7][8] NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, DDC can suppress cancer cell proliferation, migration, and adhesion.[4][7][8]

Induction of Apoptosis: Diethyldithiocarbamate can induce apoptosis (programmed cell death) in cancer cells.[1][9][10] This effect is often linked to its ability to chelate copper, forming a cytotoxic copper-DDC complex.[11] This complex can inhibit the proteasome and generate reactive oxygen species (ROS), leading to apoptotic cell death.[11]

Diagram 3: Simplified Signaling Pathway of Diethyldithiocarbamate (DDC)

Caption: DDC's dual action on NF-κB inhibition and apoptosis induction.

Conclusion

Silver diethyldithiocarbamate is a versatile and powerful chelating agent with significant applications beyond its traditional role in arsenic detection. Its ability to form stable complexes with a wide range of heavy metals makes it a valuable tool for analytical chemists and environmental scientists. Furthermore, the biological activity of its active ligand, diethyldithiocarbamate, presents intriguing possibilities for drug development, particularly in the fields of oncology and toxicology. A thorough understanding of its chemistry, quantitative binding characteristics, and biological effects is essential for harnessing its full potential in research and therapeutic applications. Further research into the in vivo behavior and targeted delivery of DDC-based chelators will be crucial for translating their promising preclinical findings into clinical practice.

References

- 1. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silver diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 4. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The lead-chelating effects of substituted dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Diethyldithiocarbamate in treatment of acute cadmium poisoning. | Semantic Scholar [semanticscholar.org]

- 7. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells [journal.waocp.org]

- 8. researchgate.net [researchgate.net]

- 9. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Silver Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver diethyldithiocarbamate (B1195824), with the chemical formula AgS₂CN(C₂H₅)₂, is a coordination complex of silver that has garnered significant interest in various scientific fields.[1] Its applications range from its historical use in the colorimetric determination of arsenic to more contemporary research in materials science as a precursor for the synthesis of silver sulfide (B99878) (Ag₂S) nanoparticles and thin films.[2][3] For drug development professionals, understanding the thermal stability and decomposition profile of silver-containing compounds is crucial for formulation, storage, and ensuring the integrity of potential therapeutic agents. This technical guide provides a comprehensive overview of the thermal properties of silver diethyldithiocarbamate, detailing its decomposition pathway, relevant quantitative data, and the experimental protocols used for its characterization.

Thermal Stability and Decomposition Profile

Silver diethyldithiocarbamate is a crystalline solid with a melting point generally reported in the range of 172-175 °C.[1] Some sources also indicate a slightly higher melting point range of 178-183 °C.[4] The thermal decomposition of this compound is a critical aspect of its chemistry, particularly when used as a single-source precursor in materials synthesis.

Thermogravimetric and Differential Scanning Analysis (TGA/DSC)

Based on this information and general knowledge of metal dithiocarbamate (B8719985) decomposition, a proposed thermal decomposition pathway for silver diethyldithiocarbamate can be outlined. The decomposition is expected to occur in one or more stages, leading to the formation of silver sulfide as the final solid residue. The organic ligands decompose to form volatile products.

Table 1: Summary of Thermal Decomposition Data for a Silver Diethyldithiocarbamate Cluster

| Parameter | Value | Reference |

| Decomposition Temperature | 400 °C | [2] |

| Final Residual Product | Silver Sulfide (Ag₂S) | [2] |

| Residual Weight at 600 °C | 61.23% | [5] |

Decomposition Mechanism and Products

The thermal decomposition of metal dithiocarbamates generally proceeds through the breaking of the metal-sulfur and carbon-sulfur bonds. For silver diethyldithiocarbamate, the primary solid-state product is silver sulfide (Ag₂S). The organic diethyldithiocarbamate ligand decomposes into various volatile gaseous products. While specific evolved gas analysis (EGA) for silver diethyldithiocarbamate is not extensively reported, the decomposition of similar metal dithiocarbamates suggests that the gaseous byproducts likely include carbon disulfide (CS₂), diethylamine (B46881) ((C₂H₅)₂NH), and other small organic molecules.

A proposed logical relationship for the thermal decomposition is visualized below.

Caption: Proposed thermal decomposition pathway of silver diethyldithiocarbamate.

Experimental Protocols

This section details the methodologies for the synthesis and thermal analysis of silver diethyldithiocarbamate, based on established procedures.

Synthesis of Silver Diethyldithiocarbamate

A common and straightforward method for the synthesis of silver diethyldithiocarbamate involves the reaction of a soluble silver salt, typically silver nitrate (B79036), with an alkali metal salt of diethyldithiocarbamic acid, such as sodium diethyldithiocarbamate.[1]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of silver nitrate.

-

Prepare an aqueous solution of sodium diethyldithiocarbamate.

-

Add the silver nitrate solution dropwise to the sodium diethyldithiocarbamate solution with constant stirring.

-

A precipitate of silver diethyldithiocarbamate will form immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

Filter the precipitate using vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Further wash the precipitate with ethanol.

-

Dry the resulting solid in a desiccator under vacuum.

Caption: Experimental workflow for the synthesis of silver diethyldithiocarbamate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following is a general protocol for the thermal analysis of silver diethyldithiocarbamate. Specific parameters may need to be optimized depending on the instrument and the desired information.

Instrumentation:

-

A simultaneous thermal analyzer (TGA/DSC) is recommended.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried silver diethyldithiocarbamate sample into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible in the instrument's furnace.

-

Use an empty, tared crucible as the reference.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Acquisition: Record the sample weight (TGA), derivative of weight loss (DTG), and differential heat flow (DSC) as a function of temperature.

Caption: General experimental workflow for TGA/DSC analysis.

Conclusion

This technical guide has summarized the key aspects of the thermal stability and decomposition of silver diethyldithiocarbamate. The compound exhibits a defined melting point and decomposes at elevated temperatures to yield silver sulfide as the primary solid product. While detailed quantitative thermal analysis data for the simple salt is limited, information from a related silver diethyldithiocarbamate cluster provides a strong indication of its thermal behavior. The provided experimental protocols offer a foundation for the synthesis and thermal characterization of this compound. Further research involving evolved gas analysis would provide a more complete understanding of the decomposition mechanism and byproducts, which would be of significant value to researchers and professionals in materials science and drug development.

References

- 1. Silver diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Silver diethyldithiocarbamate, ACS 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Silver diethyldithiocarbamate for analysis EMSURE , Reag. Ph Eur 1470-61-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Silver Diethyldithiocarbamate for Researchers and Drug Development Professionals

Introduction

Silver(I) N,N-diethyldithiocarbamate (Ag(S₂CNEt₂)), a significant organometallic compound, has garnered attention for its diverse applications, ranging from its historical use in the colorimetric determination of arsenic to its role as a precursor for silver sulfide (B99878) nanomaterials and its potential in biomedical research.[1][2][3] Its biochemical properties, including the inhibition of enzymes like macrophage nitric oxide synthase and superoxide (B77818) dismutase, and its function as a copper chelator, underscore its relevance in drug development and physiological studies.[4][5][6]

A thorough understanding of its solid-state structure is paramount for elucidating structure-activity relationships, designing novel materials, and controlling its chemical behavior. This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of silver diethyldithiocarbamate (B1195824), tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Silver diethyldithiocarbamate is typically a yellow to khaki-colored, light-sensitive powder.[4][7] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₀AgNS₂ | [2][4] |

| Molecular Weight | 256.14 g/mol | [2][4] |

| Appearance | Khaki-colored or white/off-white powder/solid | [4][6][7] |

| Melting Point | 172-175 °C | [4][5] |

| Solubility | Soluble in pyridine (B92270) and water | [4][5] |

| Crystal System | Monoclinic (common form), Triclinic (cluster form) | [1][4][7] |

| CAS Number | 1470-61-7 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Silver Diethyldithiocarbamate

This protocol is based on the common precipitation method.[8]

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of sodium diethyldithiocarbamate (NaS₂CNEt₂).

-

Prepare an aqueous solution of silver nitrate (B79036) (AgNO₃).

-

-

Precipitation:

-

Slowly add the silver nitrate solution to the sodium diethyldithiocarbamate solution with constant stirring.

-

A precipitate of silver diethyldithiocarbamate will form immediately.[8]

-

-

Isolation and Washing:

-

Filter the mixture to isolate the solid product.

-

Wash the collected precipitate with hot water to remove any residual acid salts.[8]

-

-

Drying and Storage:

Protocol 2: Recrystallization for Single Crystal Growth

High-quality crystals suitable for X-ray diffraction can be obtained through recrystallization.

-

Dissolution: Dissolve the synthesized silver diethyldithiocarbamate powder in a minimal amount of hot pyridine to create a saturated solution.[4][6]

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Crystal formation is favored by gradual cooling.

-

Crystal Harvesting: Carefully harvest the resulting crystals from the solution.

-

Drying: Dry the crystals under a vacuum or in a desiccator to remove residual solvent.

Protocol 3: Single-Crystal X-ray Diffraction Analysis

This is a generalized workflow for determining the crystal structure of a harvested single crystal.

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

-

Data Collection:

-

Place the mounted crystal on the X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Cu-Kα, λ=1.54056 Å) is directed at the crystal.[9]

-

The crystal is rotated, and the diffraction patterns (reflections) are recorded by a detector at various orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods (e.g., direct methods or Patterson function) are used to solve the phase problem and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, and thermal parameters, yielding the final crystal structure.

-

Visualization of Experimental Workflows

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SILVER DIETHYLDITHIOCARBAMATE | 1470-61-7 [chemicalbook.com]

- 5. SILVER DIETHYLDITHIOCARBAMATE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. guidechem.com [guidechem.com]

- 7. Cas 1470-61-7,SILVER DIETHYLDITHIOCARBAMATE | lookchem [lookchem.com]

- 8. Silver diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 9. arxiv.org [arxiv.org]

Methodological & Application

Application Notes: Determination of Arsenic by the Silver Diethyldithiocarbamate Spectrophotometric Method

Introduction

The silver diethyldithiocarbamate (B1195824) (SDDC) method is a widely recognized and sensitive colorimetric technique for the quantitative determination of arsenic in various samples. This method relies on the reaction of arsine (AsH₃) with a solution of silver diethyldithiocarbamate in pyridine (B92270) or other suitable organic solvents to form a red-colored complex. The intensity of the resulting color, which is directly proportional to the arsenic concentration, is measured using a spectrophotometer. This method is applicable to a wide range of sample types, including drinking water, surface water, wastewater, and biological materials, after appropriate sample preparation.[1][2][3][4]

Principle of the Method

The determination of arsenic by the SDDC method involves a multi-step process:

-

Sample Digestion (for Total Arsenic): For the determination of total arsenic (both inorganic and organic forms), the sample undergoes an acid digestion step to decompose organic matter and convert all arsenic species into inorganic arsenic(V).[5][6]

-

Reduction of Arsenic(V) to Arsenic(III): Arsenic(V) in the sample is reduced to arsenic(III) using reagents such as potassium iodide and stannous chloride in an acidic medium.[6][7]

-

Generation of Arsine Gas: In a specialized apparatus known as an arsine generator, arsenic(III) is further reduced to gaseous arsine (AsH₃) by the action of zinc in the presence of an acid, typically hydrochloric acid.[2][7][8]

-

Gas Scrubbing: The generated arsine gas is passed through a scrubber containing lead acetate-impregnated glass wool to remove any interfering hydrogen sulfide (B99878) gas.[6][7]

-

Formation of a Colored Complex: The purified arsine gas is then bubbled through an absorber tube containing a solution of silver diethyldithiocarbamate in pyridine. The reaction between arsine and SDDC forms a soluble red complex.[2][6][7]

-

Spectrophotometric Measurement: The absorbance of the red solution is measured at a specific wavelength, typically around 535 nm, using a spectrophotometer.[2][6][7] The concentration of arsenic is then determined by comparing the absorbance of the sample to a calibration curve prepared from arsenic standards.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the silver diethyldithiocarbamate method for arsenic determination.

Table 1: Performance Characteristics

| Parameter | Value | References |

| Wavelength of Maximum Absorbance (λmax) | 535 nm | [2][6][7] |

| Detection Limit | 5 - 10 µg/L | [2][9] |

| Applicable Concentration Range | 5 - 200 µg/L | [6] |

| Relative Standard Deviation | ±13.8% (at 40 µg/L) | [2] |

| Relative Error | 0% (at 40 µg/L) | [2] |

Table 2: Potential Interferences

| Interfering Substance | Effect | Notes | References |

| Antimony | Positive interference | Forms a colored complex with SDDC. | [10] |

| Chromium, Cobalt, Copper, Mercury, Molybdenum, Nickel, Silver | Negative interference | Can suppress the generation of arsine. | [2][3] |

| Hydrogen Sulfide | Positive interference | Can be removed by a lead acetate (B1210297) scrubber. | [2][10] |

| Nitric Acid | Negative interference | Should be removed by fuming with sulfuric acid. | [2][4] |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Silver Diethyldithiocarbamate (SDDC) Solution (0.5% w/v): Dissolve 0.5 g of silver diethyldithiocarbamate in 100 mL of pyridine. Store in a light-resistant bottle. This solution is stable for several weeks.[8]

-

Potassium Iodide Solution (15% w/v): Dissolve 15 g of potassium iodide (KI) in 100 mL of deionized water. Store in an amber bottle.[6]

-

Stannous Chloride Solution (40% w/v in HCl): Dissolve 40 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 100 mL of concentrated hydrochloric acid.[7]

-

Lead Acetate Solution (10% w/v): Dissolve 10 g of lead acetate (Pb(C₂H₃O₂)₂·3H₂O) in 100 mL of deionized water.[6]

-

Arsenic Standard Solution (1000 mg/L): Dissolve 1.320 g of arsenic trioxide (As₂O₃) in 10 mL of 1 M sodium hydroxide, and dilute to 1000 mL with deionized water.[6]

-

Working Arsenic Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

Protocol 2: Sample Preparation (for Total Arsenic)

-

Pipette a suitable volume of the sample into a digestion flask.

-